molecular formula C7H6BrN3O B2924477 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 1443677-11-9

6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B2924477
CAS No.: 1443677-11-9
M. Wt: 228.049
InChI Key: XZNHYIPNLCECEA-UHFFFAOYSA-N
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Description

“6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one” is a chemical compound with the molecular formula C27H34BrN7O3 . It is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones .


Synthesis Analysis

The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which is a class of compounds that “this compound” belongs to, can be achieved by the reaction of 2-amino-nicotinonitriles with carbonyls. This reaction is catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br .


Physical and Chemical Properties Analysis

The melting point of “this compound” is greater than 250°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrido[4,3-d]pyrimidin Synthesis : Pyrido[4,3-d]pyrimidin-5(6H)-ones, related to 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, are synthesized from bromine reactions and have significance in nucleophilic replacement reactions (Ismail & Wibberley, 1968).
  • Amidine N-Arylation : A method involving the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-one, closely related to the compound of interest, has been developed. This method is significant for the syntheses of quinazolin-4(3H)-ones (Li et al., 2013).

Biological Activity

  • Antiviral and Antitumor Activity : Certain pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been tested for their biological activity, including antiviral and antitumor effects (Cottam et al., 1984).
  • Cytotoxic Activity Evaluation : Synthesis of pyrazolo[1,5-f]pyrimidin-2-one derivatives, a structure related to this compound, and their cytotoxic activities against cancerous cell lines have been explored (Kökbudak et al., 2020).

Synthesis of Derivatives

  • Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives : These derivatives have been synthesized for potential use as analgesic and anti-inflammatory agents, which underscores the pharmaceutical significance of related compounds (El-Gazzar & Hafez, 2009).
  • Halo Substitution Reactions : Studies on halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones, which are structurally similar to the compound , have been conducted. These studies are important for understanding the chemical reactivity and potential applications of such compounds (Molnár et al., 2009).

Properties

IUPAC Name

6-bromo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1,3H,2H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNHYIPNLCECEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)N1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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